molecular formula C10H10BrFO3 B6296348 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane CAS No. 2221812-44-6

2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane

Cat. No.: B6296348
CAS No.: 2221812-44-6
M. Wt: 277.09 g/mol
InChI Key: HCMRXFVVKCPCMY-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring. This particular compound features a bromine, fluorine, and methoxy group attached to a phenyl ring, which is further connected to a dioxolane ring. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted phenol, such as 2-bromo-6-fluoro-5-methoxyphenol.

    Formation of the Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This reaction is typically carried out under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl-dioxolane derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug discovery and development.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane
  • 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane
  • 2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane

Uniqueness

The presence of the bromine, fluorine, and methoxy groups in 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane imparts unique chemical properties, such as increased reactivity and potential biological activity, compared to other similar compounds.

Properties

IUPAC Name

2-(6-bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-13-7-3-2-6(11)8(9(7)12)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMRXFVVKCPCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C2OCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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